(3-Carboxyallyl)trimethylammonium chloride
Overview
Description
“(3-Carboxyallyl)trimethylammonium chloride” is a chemical compound . It is also known by other names such as “Crotonobetaine hydrochloride” and "Levocarnitine impurity A" .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, cationic copolymers of butylacrylate (BA) and [3- (methacryloylamino)-propyl]trimethylammonium chloride (MAPTAC) were synthesized by free-radical-solution polymerization in methanol and ethanol .Molecular Structure Analysis
The molecular formula of “this compound” is C7H14ClNO2 . The IUPAC name is [ ( E )-3-carboxyprop-2-enyl]-trimethylazanium;chloride . The molecular weight is 179.64 g/mol .Chemical Reactions Analysis
“this compound” is likely to participate in various chemical reactions. For instance, trialkylammonium salts, which are structurally similar to “this compound”, are known to display dual reactivity through both the aryl group and the N -methyl groups .Physical and Chemical Properties Analysis
“this compound” is a synthetic carnitine related compound used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2) .Scientific Research Applications
Plant Growth Substances
(2-Chloroethyl) trimethylammonium chloride, a compound structurally related to (3-carboxyallyl)trimethylammonium chloride, has been researched for its effects on plant growth. Studies have shown that this class of compounds, including (2-chloroethyl) trimethylammonium chloride, can significantly influence the growth patterns of wheat, characterized by a reduction in height and an increase in stem diameter. These effects are notably opposite to those produced by gibberellin, another plant growth substance (Tolbert, 1960).
Pharmaceutical Research
A derivative of this compound has been synthesized for use in pharmacokinetic studies. Specifically, a [14C]-labelled form of a compound structurally related to this compound was developed, serving as a potential cartilage-targeted antirheumatic drug. This innovation aids in exploring the drug's behavior in biological systems (Giraud et al., 2000).
Textile Industry Applications
In textile applications, compounds like N-(3-chloro-2-hydroxypropyl) trimethylammonium chloride, closely related to this compound, have been used to modify starch and cellulose. These modified compounds have demonstrated excellent properties as sizing and flocculating agents, indicating their potential in enhancing textile processing and wastewater treatment (Hebeish et al., 2010).
Molecular Structure Studies
Investigations into the vapor phase molecular structure of trimethylammonium chloride have provided insights into the ionic character and bond distances within molecules closely related to this compound. Such studies are crucial in understanding the physical and chemical properties of these compounds (Legon & Rego, 1989).
Gene Delivery Research
Compounds structurally similar to this compound have been synthesized for potential use in gene transfer. Alkyl acyl carnitine esters, resembling the structure of this compound, have shown promise as biocompatible cationic lipids for gene delivery, indicating a significant application in the field of gene therapy (Wang et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3-Carboxyallyl)trimethylammonium chloride is L-carnitine , a compound that plays a crucial role in energy metabolism .
Mode of Action
This compound interacts with its target, L-carnitine, through the gut microbes. It is produced as an intermediary metabolite by gut microbes of L-carnitine .
Biochemical Pathways
The compound affects the metabolic pathway of L-carnitine. It is produced as an intermediary metabolite by gut microbes of L-carnitine to Trimethylamine N-oxide (TMAO) .
Pharmacokinetics
It is known that the compound is produced in the gut, suggesting that it may be absorbed and metabolized in the digestive system .
Result of Action
The production of this compound by gut microbes is implicated in arteriosclerosis and long-term cardiovascular death .
Action Environment
The action of this compound is influenced by the gut environment, particularly the presence of specific microbes that can metabolize L-carnitine . Dietary factors, such as the consumption of red meat which is rich in L-carnitine, may also affect the production of this compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-Carboxyallyl)trimethylammonium chloride involves a reaction between trimethylamine and (3-chloropropionyl)chloride followed by hydrolysis and neutralization.", "Starting Materials": [ "Trimethylamine", "(3-chloropropionyl)chloride", "Water", "Sodium hydroxide" ], "Reaction": [ "1. Add (3-chloropropionyl)chloride dropwise to trimethylamine with constant stirring at room temperature.", "2. Allow the reaction mixture to stir at room temperature for 2 hours.", "3. Add water to the reaction mixture and stir for an additional 30 minutes.", "4. Add sodium hydroxide to the reaction mixture until pH reaches 7-8.", "5. Extract the product with chloroform.", "6. Dry the organic layer over anhydrous sodium sulfate.", "7. Concentrate the organic layer under reduced pressure to obtain the desired product, (3-Carboxyallyl)trimethylammonium chloride." ] } | |
CAS No. |
6538-82-5 |
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
3-carboxyprop-2-enyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H |
InChI Key |
PUKNFWRLBQXPFL-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)C/C=C/C(=O)O.[Cl-] |
SMILES |
C[N+](C)(C)CC=CC(=O)O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC=CC(=O)O.[Cl-] |
Appearance |
Off-White Solid |
melting_point |
198-204°C |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium Chloride; (3-Carboxyallyl)trimethylammonium Chloride; (3-Carboxyallyl)trimethyl-ammonium Chloride; USP Levocarnitine Related Compound A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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